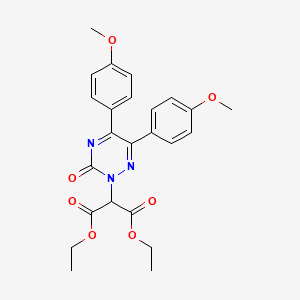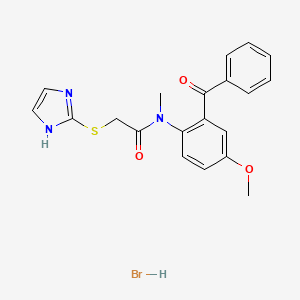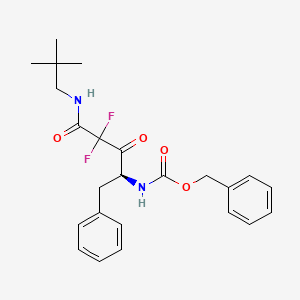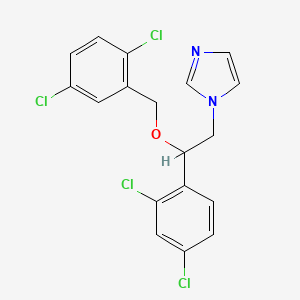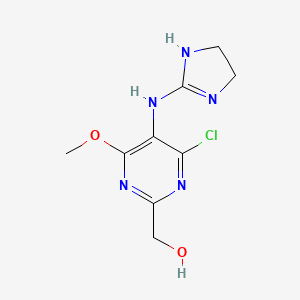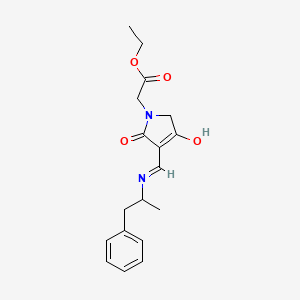
(+/-)-Meso-corydaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Meso-corydaline is an isoquinoline alkaloid found in various plants, particularly in the Corydalis species. This compound has garnered significant interest due to its diverse pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Meso-corydaline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve the extraction from natural sources, such as Corydalis plants, followed by purification processes like chromatography. Alternatively, large-scale chemical synthesis can be employed, optimizing the reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Meso-corydaline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted isoquinoline compounds.
Aplicaciones Científicas De Investigación
(+/-)-Meso-corydaline has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying isoquinoline alkaloid synthesis and reactivity.
Biology: The compound is used to investigate its effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic effects, particularly in pain management, inflammation reduction, and cancer treatment.
Industry: It is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (+/-)-Meso-corydaline involves its interaction with various molecular targets and pathways. It has been shown to modulate neurotransmitter systems, inhibit inflammatory mediators, and induce apoptosis in cancer cells. The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase enzymes and the activation of caspase-dependent apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Berberine: Another isoquinoline alkaloid with similar pharmacological properties.
Tetrahydropalmatine: Known for its analgesic and sedative effects.
Corydaline: A closely related compound with similar biological activities.
Uniqueness
(+/-)-Meso-corydaline is unique due to its specific structural features and the combination of pharmacological activities it exhibits. Its ability to modulate multiple biological pathways makes it a compound of significant interest for further research and potential therapeutic applications.
Propiedades
Número CAS |
6901-07-1 |
|---|---|
Fórmula molecular |
C22H27NO4 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(13R,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21-/m1/s1 |
Clave InChI |
VRSRXLJTYQVOHC-LRTDBIEQSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
SMILES canónico |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


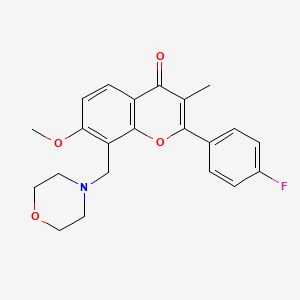
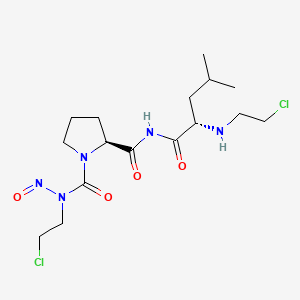
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
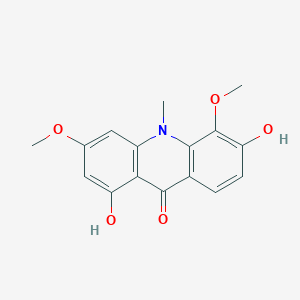
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
